Sulfo-Cy5-Mal (potassium)
Description
Contextualization within the Near-Infrared Fluorophore Landscape
Sulfo-Cy5-Mal (potassium) is a water-soluble fluorescent dye that belongs to the cyanine (B1664457) family of dyes. lumiprobe.comibiantech.comantibodies.com It is characterized by its emission in the near-infrared (NIR) spectrum, a region of the electromagnetic spectrum that offers distinct advantages for biological imaging. glpbio.com The NIR window (roughly 650-900 nm) is particularly advantageous for in vivo imaging due to the reduced scattering of light at these longer wavelengths and lower autofluorescence from endogenous molecules like hemoglobin and water. mdpi.com This results in deeper tissue penetration and a higher signal-to-background ratio, enabling clearer and more sensitive detection of labeled molecules. mdpi.com
Compared to other commercially available NIR fluorophores, such as IRDye800CW and Cy5.5, which can exhibit high nonspecific tissue uptake due to their anionic surface charges, the development of new NIR fluorophores continually aims to improve properties like water solubility, stability, and target specificity. mdpi.com The inclusion of sulfonate groups in the structure of Sulfo-Cy5-Mal, for instance, is a deliberate modification to enhance its hydrophilicity and water solubility. glpbio.comlumiprobe.com
Significance as a Thiol-Reactive Bioconjugation Reagent for Molecular Probes
A key feature of Sulfo-Cy5-Mal (potassium) is its maleimide (B117702) functional group, which makes it a thiol-reactive reagent. lumiprobe.comscbt.com This reactivity is highly specific for the sulfhydryl (or thiol) groups found in the side chains of cysteine amino acid residues within proteins and peptides. scbt.comthermofisher.com This specificity allows for the precise, covalent labeling of biomolecules at desired locations, a process known as bioconjugation. scbt.comacs.org
The reaction between the maleimide group and a thiol proceeds via a Michael addition, forming a stable thioether bond. nih.gov This targeted approach is often more selective than labeling more abundant functional groups like primary amines (found in lysine (B10760008) residues), as cysteine residues are typically less frequent in protein sequences. thermofisher.com For successful labeling, any existing disulfide bonds in the target protein must first be reduced to free sulfhydryl groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). glpbio.comlumiprobe.comthermofisher.com The resulting fluorescently labeled biomolecules can then be used as molecular probes to study protein function, localization, and interactions within complex biological systems. scbt.com
Evolution of Cyanine Dyes for Site-Specific Labeling
Cyanine dyes, first synthesized in the 19th century, have a long history and belong to the polymethine group of dyes. creative-diagnostics.com Their core structure consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain. creative-diagnostics.com The length of this conjugated chain is a key determinant of the dye's spectral properties; by extending the chain, the absorption and emission wavelengths can be shifted to longer, redder wavelengths. google.com This tunability has been instrumental in the development of a wide palette of fluorescent probes with distinct spectral characteristics, enabling multicolor imaging experiments. google.com
The evolution of cyanine dyes for biological applications has focused on improving their performance and utility. Early cyanine dyes often suffered from poor water solubility and a tendency to aggregate, which could quench their fluorescence. The introduction of sulfonate groups, as seen in the "Sulfo-" prefix of Sulfo-Cy5-Mal, was a significant advancement to increase water solubility and reduce aggregation. glpbio.comlumiprobe.com
Furthermore, the development of cyanine dyes with specific reactive groups, like the maleimide in Sulfo-Cy5-Mal, marked a critical step towards site-specific labeling. google.com This contrasts with earlier, less specific labeling methods. The ability to attach a bright and stable fluorophore like a cyanine dye to a specific site on a biomolecule has been transformative for techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging. creative-diagnostics.comelifesciences.org More recent advancements even include the genetic encoding of cyanine dyes as non-canonical amino acids, allowing for their incorporation directly into proteins during synthesis. elifesciences.org
Data Tables
Table 1: General Properties of Sulfo-Cy5-Mal (potassium)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C38H43KN4O9S2 | ibiantech.combroadpharm.com |
| Molecular Weight | 803.00 g/mol | ibiantech.combroadpharm.com |
| Appearance | Dark blue powder | ibiantech.com |
| Solubility | Good in water, DMSO, DMF | ibiantech.comlumiprobe.combroadpharm.com |
| Storage Conditions | -20°C in the dark, desiccated | lumiprobe.comibiantech.comlumiprobe.combroadpharm.com |
Table 2: Spectral Properties of Sulfo-Cy5-Mal
| Property | Value | Source(s) |
|---|---|---|
| Excitation Maximum | 646 nm | ibiantech.comantibodies.combroadpharm.com |
| Emission Maximum | 662 nm | ibiantech.comantibodies.combroadpharm.com |
| Molar Extinction Coefficient | 271,000 cm⁻¹M⁻¹ | ibiantech.comantibodies.combroadpharm.com |
| Fluorescence Quantum Yield | 0.2 | ibiantech.combroadpharm.com |
Properties
Molecular Formula |
C38H43KN4O9S2 |
|---|---|
Molecular Weight |
803.0 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C38H44N4O9S2.K/c1-37(2)28-24-26(52(46,47)48)15-17-30(28)40(5)32(37)12-8-6-9-13-33-38(3,4)29-25-27(53(49,50)51)16-18-31(29)41(33)22-11-7-10-14-34(43)39-21-23-42-35(44)19-20-36(42)45;/h6,8-9,12-13,15-20,24-25H,7,10-11,14,21-23H2,1-5H3,(H2-,39,43,46,47,48,49,50,51);/q;+1/p-1 |
InChI Key |
KKALABHIZQXGRJ-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Routes for Maleimide (B117702) Functionalization and Activation
The maleimide group is a cornerstone of Sulfo-Cy5-Mal's reactivity, enabling specific covalent linkage to sulfhydryl (thiol) groups found in cysteine residues of proteins and other biomolecules. axispharm.comaxispharm.com The synthesis of maleimide-functionalized cyanine (B1664457) dyes often involves a multi-step process. d-nb.info A common strategy is to first synthesize the core cyanine dye with a reactive handle, such as a carboxylic acid or an amine. d-nb.infoacs.org This functional group can then be coupled to a maleimide-containing linker. For instance, a cyanine dye bearing a carboxylic acid can be activated to an N-hydroxysuccinimidyl (NHS) ester, which then readily reacts with an amino-functionalized maleimide to form a stable amide bond. d-nb.info
The maleimide group itself is an α,β-unsaturated carbonyl system, which makes it an excellent Michael acceptor. researchgate.net Its reactivity is highly chemoselective towards thiols at a near-neutral pH range of 6.5-7.5. researchgate.netthermofisher.com Under these conditions, the thiol group exists in equilibrium with its more nucleophilic thiolate form, which efficiently attacks the double bond of the maleimide ring, forming a stable thioether linkage. researchgate.netthermofisher.com This reaction is often referred to as a "click" reaction due to its high efficiency and specificity under mild, aqueous conditions. researchgate.net At pH values above 8.5, the reactivity of the maleimide group can shift towards primary amines, and the rate of hydrolysis to a non-reactive maleamic acid also increases. thermofisher.com Therefore, careful pH control is crucial for achieving specific thiol modification.
Heterobifunctional crosslinkers often employ the maleimide group in conjunction with an amine-reactive group like an NHS ester. creative-biolabs.com This allows for a two-step conjugation process, which can minimize unwanted side reactions such as the formation of protein-protein homodimers. creative-biolabs.com
Strategies for Sulfonation to Enhance Hydrophilicity and Minimize Non-Specific Interactions
One of the key features of Sulfo-Cy5-Mal is the presence of sulfonate groups. These moieties are strategically incorporated into the cyanine dye structure to significantly increase its water solubility. creative-diagnostics.comglpbio.com Non-sulfonated cyanine dyes are often hydrophobic and require organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling reactions in aqueous buffers. glpbio.com The introduction of negatively charged sulfonate groups renders the dye highly soluble in water, simplifying labeling procedures and allowing for purification using aqueous-based methods like dialysis. creative-diagnostics.comglpbio.com
The process of sulfonation typically involves treating the cyanine dye or its precursors with sulfonating agents. biosyn.com For example, sulfonation can be achieved through the use of reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions. researchgate.net Another approach involves synthesizing the dye from sulfonated precursors. mdpi.comuzh.ch For instance, the synthesis can start from sulfonated indole (B1671886) derivatives, which are then used to build the cyanine core. mdpi.com This ensures the presence of sulfonate groups from the outset. A notable method for synthesizing sulfonated heptamethine cyanines involves the ring-opening of Zincke salts, which allows for the introduction of sulfonate groups in a single step after the main chromophore has been assembled. nih.gov
Beyond improving solubility, sulfonation plays a crucial role in minimizing non-specific binding. researchgate.netnih.gov The negative charges of the sulfonate groups can reduce hydrophobic and electrostatic interactions between the dye and biological molecules or cell membranes, leading to lower background fluorescence and improved signal-to-noise ratios in imaging applications. researchgate.netnih.gov This is particularly important for visualizing specific targets within a complex biological environment. The repulsion between the negatively charged dye and the similarly charged cell surface can also prevent the dye from entering cells, making it ideal for specifically labeling cell surface proteins. nih.gov
Precursor Compound Synthesis and Advanced Purification Techniques
The synthesis of Sulfo-Cy5-Mal relies on the careful preparation of key precursor compounds. The core of the Cy5 dye is typically constructed from two substituted indole moieties linked by a polymethine chain. montana.edubiointerfaceresearch.com The synthesis of these indole precursors is a critical first step. A common method is the Fischer indole synthesis, which involves the reaction of a substituted hydrazine (B178648) with a ketone or aldehyde. mdpi.com For Sulfo-Cy5, sulfonated hydrazines are often used to introduce the desired sulfonate groups into the indole rings. mdpi.com For example, 4-hydrazinobenzenesulfonic acid can be reacted with 3-methyl-2-butanone (B44728) to produce a sulfonated indolenine precursor. mdpi.com
The polymethine bridge is then formed by condensing two indole derivatives. Asymmetric cyanine dyes, like many functionalized Cy5 variants, are synthesized by reacting two different indole precursors with a molecule that provides the central part of the polymethine chain, such as malonaldehyde dianilide hydrochloride. acs.orgmdpi.com The synthesis often proceeds in a stepwise manner to control the final structure. mdpi.com
Due to the high polarity and potential for side product formation, the purification of cyanine dyes can be challenging. acs.org Traditional silica (B1680970) gel chromatography can lead to irreversible adsorption of the highly polar dye. acs.org Therefore, advanced purification techniques are often employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for obtaining highly pure cyanine dyes. d-nb.infoacs.org Other techniques include gel filtration chromatography (e.g., using Sephadex) and ion-exchange chromatography, which are particularly useful for separating the labeled product from unreacted dye and other impurities. glpbio.comresearchgate.net In some modern synthetic approaches, purification by chromatography is deferred until the final step, and workup procedures that take advantage of the pH- and functional group-dependent solubility of the dye are used in intermediate stages. acs.org
Stereochemical Control and Regioselectivity in Synthesis
Regioselectivity refers to the control over the position at which a functional group is introduced. In the synthesis of asymmetric cyanine dyes, it is essential to control which indole precursor reacts at which end of the polymethine bridge. This is typically achieved through a stepwise condensation process. acs.orgmdpi.com For example, one indole derivative is first reacted with the polymethine chain precursor, and then the second, different indole derivative is added to complete the asymmetric dye structure. mdpi.com
The position of functionalization on the indole rings is also crucial. For instance, the sulfonate groups are often placed at the 5-position of the indole ring to maximize their effect on solubility without interfering with the chromophore's electronic properties. mdpi.com Similarly, the linker arm for attaching the maleimide group is typically connected to the nitrogen atom of one of the indole rings. d-nb.infogoogle.com The choice of protecting groups for reactive functionalities on the precursors is also important to ensure that reactions occur at the desired positions.
Design of Linkers and Spacers for Conjugate Assembly
The linker or spacer arm that connects the Sulfo-Cy5 fluorophore to the maleimide group plays a significant role in the performance of the final conjugate. Current time information in Bangalore, IN.google.com This linker serves several purposes. Firstly, it provides a stable chemical connection between the dye and the reactive group. Secondly, it acts as a spacer to physically separate the bulky dye from the biomolecule to which it is attached. thno.org This can help to minimize steric hindrance and preserve the biological activity of the labeled molecule. thno.org
Linkers can be designed with varying lengths and chemical properties to optimize the performance of the conjugate. researchgate.net For example, polyethylene (B3416737) glycol (PEG) linkers are often used to further enhance the hydrophilicity and biocompatibility of the fluorescent probe. cd-bioparticles.net The PEG chain can create a protective hydrophilic shield around the dye, further reducing non-specific binding and aggregation. cd-bioparticles.net
The design of heterobifunctional linkers, which possess two different reactive groups, is a key strategy in bioconjugation. creative-biolabs.comsemanticscholar.orgrsc.org In the context of Sulfo-Cy5-Mal, the linker connects the cyanine dye to the maleimide. The synthesis of such linkers often involves modular approaches where different components can be combined to achieve the desired properties. acs.org For example, a linker might be constructed with a carboxylic acid at one end to react with an amine on the dye, and a protected amine at the other end that can be deprotected and converted to a maleimide. The choice of linker can also influence the pharmacokinetics of the conjugate in in-vivo applications. bioone.org
Advanced Photophysical Principles and Spectroscopic Characterization
Electronic Transitions and Quantum Mechanical Description of Fluorescence
The fluorescence of Sulfo-Cy5 originates from electronic transitions within its conjugated π-system. The absorption of a photon promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This process is typically a π-π* transition, which is responsible for the strong absorption of cyanine (B1664457) dyes in the visible and near-infrared regions. mdpi.comrsc.org For Sulfo-Cy5, this absorption maximum is around 651 nm. mdpi.com
The process of fluorescence can be visualized using a Jablonski diagram. nih.govfluorofinder.comuni-muenchen.de After excitation to the first excited singlet state (S₁), the molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, it can return to the ground electronic state (S₀) through the emission of a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. fluorofinder.com Sulfo-Cy5 exhibits a relatively small Stokes shift, with its emission maximum typically around 672 nm. mdpi.com
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to model these electronic transitions. mdpi.com These models can predict the HOMO-LUMO energy gap, which is correlated with the absorption wavelength. nih.govresearchgate.net For cyanine dyes, the length of the polymethine chain is a critical determinant of the absorption and emission wavelengths; extending the chain generally leads to a red shift of about 100 nm per additional vinyl group. mdpi.comrsc.org Computational models also help in understanding how substituents on the heterocyclic rings can fine-tune the spectral properties. mdpi.comugent.be The electronic structure of the ground state is planar, but the excited state can be highly twisted, which has significant implications for non-radiative decay pathways. mdpi.com
Table 1: Spectroscopic Properties of Sulfo-Cy5
| Property | Value | Reference |
|---|---|---|
| Maximum Absorption Wavelength (λ_abs) | ~651 nm | mdpi.com |
| Maximum Emission Wavelength (λ_em) | ~672 nm | mdpi.com |
| Molar Absorptivity (ε) | ~99,526 M⁻¹cm⁻¹ (log ε = 4.99) | mdpi.com |
| Stokes Shift | ~21 nm | mdpi.com |
Mechanisms of Fluorescence Quenching and Photoinduced Isomerization
A primary non-radiative decay pathway for cyanine dyes like Sulfo-Cy5 is photoinduced trans-cis isomerization around the C-C bonds of the polymethine chain. researchgate.net Upon excitation, the molecule can twist from its stable all-trans ground state conformation to a cis isomer in the excited state. This twisted intermediate state has a lower energy gap and facilitates rapid, non-radiative decay back to the ground state, effectively quenching fluorescence. rsc.orgresearchgate.net The activation energy for this isomerization is a key factor; Cy5 has a higher activation energy for isomerization than its shorter-chain counterpart, Cy3, due to its longer, more rigid polymethine chain. researchgate.net
Fluorescence quenching can also occur through other mechanisms:
Aggregation: Cyanine dyes are prone to forming non-fluorescent H-dimers and higher-order aggregates in aqueous solutions, especially when bound to macromolecules. utwente.nlresearchgate.net This aggregation leads to a blue-shift (hypsochromic shift) in the absorption spectrum and significant quenching of fluorescence due to π-π stacking interactions. researchgate.netresearchgate.net
Collision with Quenchers: Certain molecules, known as quenchers, can deactivate the excited state of the fluorophore upon collision. For instance, thiols can act as quenchers by forming non-fluorescent adducts with the cyanine dye. microscopyu.com
Intersystem Crossing: The excited singlet state (S₁) can convert to an excited triplet state (T₁). From the triplet state, the molecule can be reduced to a stable, long-lived radical dark state, a principle exploited in super-resolution microscopy techniques like STORM. microscopyu.com
Environmental and Solvent Effects on Fluorescence Lifetime and Quantum Yield
The photophysical properties of Sulfo-Cy5 are highly sensitive to its local environment. Key factors include solvent viscosity, polarity, and specific interactions with its surroundings.
Viscosity: In highly viscous solvents or when the dye is sterically hindered (e.g., when bound to a protein or DNA), the photoinduced trans-cis isomerization is suppressed. rsc.org This restriction of rotational freedom blocks the major non-radiative decay pathway, leading to a significant increase in both the fluorescence quantum yield and lifetime. rsc.orgresearchgate.net For example, the fluorescence efficiency of Cy5 can increase more than threefold in a viscous solution like 0.25% Tween-20. researchgate.net
Solvent Polarity: Changes in solvent polarity can also affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.
Binding to Biomolecules: When Sulfo-Cy5-Mal conjugates to a biomolecule, its fluorescence properties can change dramatically. While binding can increase quantum yield by restricting isomerization, it can also lead to quenching if the dye aggregates on the surface of the biomolecule. researchgate.net The specific binding site and local environment on the protein or nucleic acid dictate the final photophysical outcome.
Table 2: Environmental Effects on Cy5 Fluorescence
| Condition | Effect | Mechanism | Reference |
|---|---|---|---|
| Increased Viscosity | Increased Quantum Yield & Lifetime | Inhibition of trans-cis isomerization | rsc.orgresearchgate.net |
| Binding to DNA/Protein | Increased Quantum Yield | Steric hindrance of isomerization | rsc.orgresearchgate.net |
Förster Resonance Energy Transfer (FRET) Pair Design and Methodological Considerations
Sulfo-Cy5 is widely used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore that are in close proximity (typically 1-10 nm). nih.gov For efficient FRET to occur, the emission spectrum of the donor must significantly overlap with the absorption spectrum of the acceptor. nih.gov
A common and effective FRET pair is Cy3 as the donor and Sulfo-Cy5 as the acceptor. nih.gov The emission of Cy3 (around 570 nm) overlaps well with the absorption of Sulfo-Cy5 (around 650 nm), making them an ideal pair for studying molecular interactions and conformational changes in biological systems. nih.gov Another potential donor for Cy5 is the fluorophore Cy3.5. uni-muenchen.de
Key considerations for designing FRET experiments with Sulfo-Cy5 include:
Förster Distance (R₀): This is the distance at which FRET efficiency is 50%. The R₀ for the Cy3-Cy5 pair is approximately 5-6 nm, making it suitable for measuring distances on the scale of biological macromolecules.
Orientation Factor (κ²): FRET efficiency depends on the relative orientation of the donor and acceptor transition dipoles. The assumption of random orientation (κ² = 2/3) is often made but can be a source of error if the dyes have restricted motion.
Stoichiometry and Labeling: Precise labeling of biomolecules with a 1:1 donor-to-acceptor ratio is crucial for quantitative FRET analysis. The maleimide (B117702) group on Sulfo-Cy5-Mal allows for site-specific labeling of cysteine residues in proteins.
Multiphoton Excitation and Nonlinear Optical Properties (Theoretical Aspects)
Sulfo-Cy5 can be excited through the simultaneous absorption of two or more lower-energy photons, a process known as multiphoton excitation. This nonlinear optical phenomenon requires high photon densities, typically achieved with pulsed lasers. The primary advantage of two-photon excitation (2PE) is its use of near-infrared light, which allows for deeper tissue penetration, reduced light scattering, and less phototoxicity compared to one-photon excitation.
The efficiency of this process is characterized by the two-photon absorption (TPA) cross-section (σ₂). While experimental values are specific to measurement conditions, theoretical models based on quantum mechanics are used to predict and understand the TPA properties of cyanine dyes. acs.org These calculations are complex and often require highly correlated wave function approaches to achieve accuracy. acs.org The TPA properties are linked to the electronic structure of the dye, and modifications to the polymethine chain or heterocyclic groups can be used to engineer dyes with enhanced TPA cross-sections.
Photostability Enhancement Strategies and Mechanism of Photobleaching
Photobleaching, the irreversible destruction of a fluorophore upon prolonged excitation, is a significant limitation for cyanine dyes. The primary mechanism of photobleaching involves the reaction of the excited dye with molecular oxygen. The excited triplet state (T₁) of the dye can transfer energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then attack the polymethine chain of the dye, leading to its oxidative degradation and loss of fluorescence.
Strategies to enhance the photostability of Sulfo-Cy5 include:
Oxygen Scavengers: Using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or chemical reducing agents in the imaging buffer can significantly reduce the concentration of molecular oxygen and thus inhibit the formation of singlet oxygen.
Triplet State Quenchers: The addition of compounds that can quench the excited triplet state, returning the dye to the ground state before it can interact with oxygen, can improve photostability.
Covalent Modification: In some cases, substituents at the meso position of the polymethine chain have been shown to reduce photobleaching and increase the fluorescence quantum yield. mpg.de
Reducing Agents: Certain reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reversibly quench Cy5 fluorescence by forming a non-fluorescent adduct, which can protect the dye from photobleaching. This principle is used in some super-resolution imaging techniques. microscopyu.com
Bioconjugation Chemistry and Reaction Kinetics with Sulfo Cy5 Mal Potassium
Detailed Mechanism of Maleimide-Thiol Addition
The fundamental reaction enabling the use of Sulfo-Cy5-Mal in bioconjugation is the Michael addition between the maleimide (B117702) moiety and a sulfhydryl (thiol) group, typically from a cysteine residue on a protein. axispharm.comresearchgate.net This reaction is highly chemoselective for thiols within a specific pH range. axispharm.com
The process begins with the deprotonation of the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻). acs.org The rate of this reaction is therefore dependent on the pKa of the thiol and the pH of the solution. acs.org The thiolate anion then acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient double bond within the maleimide ring. acs.org The high reactivity of the maleimide is attributed to the two electrophilic carbonyl groups arranged in a strained, five-membered ring. acs.org This attack results in the formation of a stable, covalent thioether linkage. thermofisher.comthermofisher.com
Hydrolysis: At alkaline pH values (typically pH ≥ 8), the maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative, rendering the dye incapable of reacting with thiols. uu.nl
Reaction with Amines: While the maleimide-thiol reaction is significantly faster at neutral pH, at more alkaline conditions (pH > 8.5), maleimides can also react with primary amines, such as the ε-amino group of lysine (B10760008) residues, which can lead to non-specific labeling. axispharm.comthermofisher.com
Thiazine (B8601807) Rearrangement: A specific side reaction can occur when the maleimide conjugates with a peptide or protein via an N-terminal cysteine. The N-terminal amine can perform a nucleophilic attack on a carbonyl group of the newly formed succinimide (B58015) ring, leading to a rearrangement that forms a six-membered thiazine structure. nih.govbachem.com The rate of this rearrangement is influenced by pH and the amino acid adjacent to the cysteine. nih.govbachem.com
Mechanistic studies have elucidated different pathways for this addition. For alkyl thiols, the reaction generally proceeds through a stepwise mechanism with the initial nucleophilic attack being the rate-limiting step. acs.org For aryl thiols, the mechanism can be either a stepwise process with rate-limiting proton transfer or a concerted pathway. acs.org
Kinetics of Conjugation and Factors Influencing Reaction Efficiency
The conjugation of maleimides to thiols follows second-order reaction kinetics, where the rate is dependent on the concentrations of both the maleimide reagent (Sulfo-Cy5-Mal) and the thiol-containing biomolecule. vulcanchem.com The reaction is known for being rapid, with high yields achievable under optimized conditions. axispharm.com Several critical factors influence the efficiency and specificity of the conjugation reaction.
| Factor | Influence on Reaction Efficiency | Scientific Rationale |
| pH | Optimal range is pH 6.5–7.5 for thiol specificity. axispharm.comthermofisher.commdpi.com | In this range, the thiol is sufficiently deprotonated to the reactive thiolate form, while primary amines are mostly protonated and thus unreactive. mdpi.com Above pH 8.0, the rate of maleimide hydrolysis increases, and reaction with amines becomes more significant. thermofisher.comuu.nl |
| Temperature | Higher temperatures generally increase the reaction rate. | As with most chemical reactions, increased thermal energy raises the kinetic energy of reactants, leading to more frequent and energetic collisions. However, prolonged exposure to high temperatures can denature proteins. vaia.com |
| Thiol pKa | Lower pKa enhances reactivity. | The thiolate anion is the active nucleophile. acs.org A lower pKa means a higher concentration of thiolate at a given pH, thus increasing the reaction rate. The local protein microenvironment can influence a cysteine's pKa. acs.org |
| Reducing Agents | Must be removed prior to conjugation. nih.gov | Reducing agents like DTT or TCEP contain thiols that will compete with the target biomolecule for reaction with the maleimide dye, decreasing labeling efficiency. thermofisher.comnih.gov |
| Solvent | Polar solvents like water, DMSO, or DMF are commonly used. axispharm.comlumiprobe.com | Sulfo-Cy5-Mal is water-soluble, but organic co-solvents like DMSO or DMF are often used to dissolve the maleimide dye before adding it to the aqueous buffer containing the biomolecule. lumiprobe.com |
| Reactant Concentration | Higher concentrations increase the reaction rate. | Based on second-order kinetics, increasing the concentration of either the dye or the biomolecule will lead to a faster reaction. vulcanchem.comcellmosaic.com |
| Maleimide Stability | Maleimides can hydrolyze in aqueous solutions. | Maleimide reagents should be stored in a dry state or dissolved in an anhydrous solvent like DMSO to prevent pre-conjugation hydrolysis, which deactivates the dye. axispharm.com |
Optimization of Reaction Conditions for Diverse Biomolecules
Optimizing the labeling reaction is crucial for achieving high efficiency and specificity while preserving the biological function of the molecule being labeled. Conditions often need to be tailored to the specific biomolecule, whether it is a robust protein, a sensitive peptide, or a modified oligonucleotide.
For protein labeling, a common first step is the reduction of disulfide bonds to free the cysteine thiols for conjugation. lumiprobe.com This is typically done using reducing agents like Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or Dithiothreitol (DTT). nih.gov TCEP is often preferred as it is less prone to react with maleimides itself. Crucially, any excess reducing agent must be removed before adding the Sulfo-Cy5-Mal, often through methods like dialysis or gel filtration, to prevent it from competing with the protein's thiols. thermofisher.comnih.gov
The following table summarizes typical starting conditions for optimization:
| Parameter | Proteins (e.g., Antibodies) | Peptides (e.g., cRGDfK) | Thiol-Modified Oligonucleotides |
| pH | 6.5–7.5 (HEPES, PBS buffer) uu.nllumiprobe.com | 7.0 (HEPES buffer) uu.nlresearchgate.net | 7.0–7.5 lumiprobe.com |
| Temperature | 4°C to Room Temperature (20-25°C) uu.nllumiprobe.com | Room Temperature (20-25°C) researchgate.net | Room Temperature (20-25°C) lumiprobe.com |
| Reaction Time | 2 hours to overnight uu.nllumiprobe.com | 30 minutes to 2 hours uu.nlresearchgate.net | 2 hours to overnight lumiprobe.com |
| Dye:Biomolecule Molar Ratio | 5:1 to 20:1 vulcanchem.com | 2:1 to 5:1 uu.nlresearchgate.net | 10:1 to 20:1 lumiprobe.com |
| Biomolecule Concentration | 1–10 mg/mL lumiprobe.com | Varies, but higher concentration is better | Varies |
| Pre-treatment | Reduction of disulfides with TCEP/DTT, followed by removal of reducing agent. nih.govlumiprobe.com | Reduction if disulfide-linked. | Reduction if disulfide-linked. |
For example, a study conjugating a peptide (cRGDfK) found optimal efficiency at a 2:1 maleimide-to-thiol molar ratio after 30 minutes at room temperature in a pH 7.0 buffer. uu.nlresearchgate.net For a larger nanobody protein, the optimal ratio was 5:1 with a 2-hour incubation. uu.nlresearchgate.net These examples highlight that the ideal reactant ratio and time can vary and may require empirical determination for each new conjugate. researchgate.net
Site-Specific vs. Non-Site-Specific Labeling Approaches Using Maleimide Chemistry
The location of the fluorescent label on a biomolecule can significantly impact its function and the interpretation of experimental results. Maleimide chemistry can be employed in both site-specific and non-site-specific labeling strategies.
Site-Specific Labeling: This approach aims to attach the Sulfo-Cy5-Mal dye to a single, predetermined location on the biomolecule, resulting in a homogeneous product. nih.govjove.com For proteins, this is most commonly achieved by using genetic engineering to introduce a single cysteine residue at a specific, solvent-accessible site on the protein's surface. nih.gov This is particularly valuable because cysteine is a relatively rare amino acid in many proteins, making it an ideal target for unique modification. nih.gov Site-specific labeling is critical for applications like Förster Resonance Energy Transfer (FRET), where the distance between two specific points needs to be precisely controlled, and for developing therapeutic antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio is essential for consistent efficacy. core.ac.uknih.gov
Non-Site-Specific Labeling: This method results in a heterogeneous mixture of conjugates where the dye is attached at various positions. This occurs when a protein naturally has multiple accessible cysteine residues. acs.org Another form of non-specific labeling can happen if reaction conditions are not optimal; for instance, at a pH above 8.5, maleimides can begin to react with the more abundant lysine residues, leading to labeling at multiple amine sites in addition to any thiol sites. thermofisher.com While simpler to perform as it doesn't require protein engineering, non-site-specific labeling can lead to conjugates with variable properties and potentially compromised biological activity if the dye attaches near an active site.
The choice between these approaches depends on the application. For quantitative assays or structural studies, site-specific labeling is strongly preferred for producing well-defined and reproducible conjugates. nih.govcore.ac.uk
Stoichiometry of Labeling and Methodologies for Conjugate Characterization
After the conjugation reaction, it is essential to characterize the product to determine its purity and the extent of labeling. The stoichiometry, often referred to as the Degree of Labeling (DOL) or molar ratio, describes the average number of dye molecules conjugated to each biomolecule.
Spectroscopic Ratioing: A common and straightforward method to estimate the DOL for protein-dye conjugates is UV-Visible spectrophotometry. cellmosaic.commckendree.edu This technique relies on measuring the absorbance of the conjugate at two wavelengths: one at the absorbance maximum of the dye (for Cy5, ~650 nm) and one at the absorbance maximum of the protein (typically 280 nm).
The calculation involves using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
Formulas for Calculating Degree of Labeling (DOL)
| Step | Calculation | Description |
|---|---|---|
| 1. Protein Concentration | [Protein] (M) = (A₂₈₀ - (A_dye_max × CF₂₈₀)) / ε_protein | The absorbance at 280 nm (A₂₈₀) is corrected for the dye's contribution at that wavelength using a correction factor (CF₂₈₀). The result is divided by the protein's molar extinction coefficient (ε_protein). |
| 2. Dye Concentration | [Dye] (M) = A_dye_max / ε_dye | The absorbance at the dye's maximum wavelength (A_dye_max) is divided by the dye's molar extinction coefficient (ε_dye). |
| 3. Degree of Labeling | DOL = [Dye] / [Protein] | The molar concentration of the dye is divided by the molar concentration of the protein to yield the average number of dye molecules per protein. |
Note: The correction factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength.
Mass Spectrometry: For a more precise determination of conjugate identity and stoichiometry, mass spectrometry (MS) is an invaluable tool. cellmosaic.com By measuring the mass of the final conjugate, one can determine the exact number of dye molecules attached. MS can distinguish between unlabeled protein, singly labeled protein, doubly labeled protein, and so on, providing information on the heterogeneity of the sample, which is not possible with simple spectroscopic methods. cellmosaic.com
Other characterization methods include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC), which can be used to separate the labeled conjugate from unreacted dye and protein, assess purity, and in some cases, resolve species with different numbers of labels. cellmosaic.com
Stability and Cleavability of the Thioether Linkage in Aqueous and Biological Environments
While the thioether bond formed by the maleimide-thiol reaction is generally considered stable, it is not completely irreversible, particularly under certain biological conditions. thermofisher.comnih.gov The stability of the linkage is a critical factor for the reliability of long-term experiments and the efficacy of in vivo applications.
The primary mechanism of instability is a retro-Michael reaction, where the thioether bond can reverse, cleaving the conjugate and regenerating the maleimide and the free thiol. nih.govjove.com This process is particularly relevant in biological environments rich in other thiols, such as glutathione (B108866) (GSH), which is present at high concentrations inside cells. nih.gov The regenerated maleimide-dye can then react with other available thiols, a process known as thiol exchange, which can lead to off-target labeling and premature release of the payload in therapeutic applications. mdpi.comprolynxinc.com
However, the succinimidyl thioether adduct can undergo a secondary reaction: hydrolysis of the succinimide ring. prolynxinc.com This ring-opening reaction forms two isomeric succinamic acid thioethers, which are much more stable and are not susceptible to the retro-Michael reaction. prolynxinc.com This hydrolysis effectively locks the conjugate in a stable form.
The rates of these two competing processes—the undesirable retro-Michael cleavage and the stabilizing hydrolysis—are influenced by the chemical structure of the maleimide, particularly the substituent on the nitrogen atom. prolynxinc.comucl.ac.uk
Thiol Exchange (Cleavage): The thioether adduct can be cleaved by other thiols, with a half-life that can range from a day to several weeks depending on the specific conjugate and conditions. prolynxinc.com
Hydrolysis (Stabilization): For conjugates made with standard N-alkyl maleimides, the stabilizing hydrolysis reaction is often slow. ucl.ac.uk However, using maleimides with electron-withdrawing N-substituents can greatly accelerate the rate of hydrolysis, allowing for the purposeful conversion of the conjugate to its more stable, ring-opened form in vitro before use. prolynxinc.com
For applications involving peptides with an N-terminal cysteine, the formation of a thiazine linker offers an alternative with enhanced stability. nih.gov Studies have shown that the thiazine linker degrades much more slowly than the standard thioether conjugate and is over 20 times less susceptible to cleavage and adduct formation with glutathione. nih.gov
Applications in Molecular and Cellular Research Methodologies
Live-Cell and Fixed-Cell Fluorescence Microscopy
The bright and photostable nature of the Cy5 fluorophore makes Sulfo-Cy5-Mal conjugates ideal for fluorescence microscopy. science.gov It is used for imaging in both living and fixed cells to visualize the localization and dynamics of labeled biomolecules. nih.goveneuro.org The far-red emission minimizes background fluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio and clearer images. axispharm.com
Sulfo-Cy5-Mal is frequently used to label proteins via their cysteine residues to study their location and movement within cells. For instance, researchers have used live-cell immunolabeling to investigate the surface expression and trafficking of the potassium-chloride cotransporter KCC2 in neurons. eneuro.org In another study, a protease-resistant peptide labeled with Sulfo-Cy5-Mal was used to track its delivery and subsequent localization to the cell nucleus in live HeLa cells. nih.gov This method allowed for real-time monitoring of the peptide's journey into the cell and its accumulation in the target organelle, demonstrating the utility of Sulfo-Cy5-Mal for tracking intracellular pathways. nih.gov
The ability to specifically label proteins and other molecules on the cell surface is crucial for studying membrane biology. Sulfo-Cy5-Mal is employed in these applications, often to label membrane-associated proteins. acs.orgnih.gov Researchers have designed specific Cy5 derivatives with membrane-anchoring groups combined with a reactive maleimide (B117702) to achieve strong and stable labeling of the plasma membrane in live cells. acs.orgnih.gov These probes have been used to visualize the cell surface with high clarity. acs.org Such tools are valuable for long-term imaging and for studying the dynamics of membrane components, including their stability and internalization. eneuro.org For example, fluorescently labeled liposomes can be used to track interactions with cells, study membrane fusion events, and monitor lipid dynamics. ruixibiotech.com
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. ibidi.comwikipedia.org The Cy5 fluorophore, the active component of Sulfo-Cy5-Mal, is widely used in several of these methods, particularly in Stochastic Optical Reconstruction Microscopy (STORM). wikipedia.orgmicroscopyu.com In STORM, the ability of Cy5 to be switched between a fluorescent "on" state and a dark "off" state is exploited. microscopyu.com By activating only a sparse subset of fluorophores at a time, their individual positions can be determined with high precision, and a composite super-resolved image can be constructed over many imaging cycles. microscopyu.com Cy5 is often used in a dye-pair with an "activator" fluorophore like Cy3 or Alexa 405, which helps to control the photoswitching. wikipedia.orgnih.gov This approach has been used to obtain detailed images of subcellular structures like the microtubule network. microscopyu.commadcitylabs.com
Membrane Component Labeling and Dynamics
Nucleic Acid Labeling for Hybridization and Interaction Studies
Sulfo-Cy5-Mal and related Cy5 derivatives are used to label nucleic acids for various applications. science.govmirusbio.com The maleimide group can react with thiol-modified oligonucleotides, while other reactive forms like NHS esters can label amine-modified nucleic acids. lumiprobe.comsoton.ac.uk Labeled DNA and RNA probes are essential for techniques like fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based assays. science.govbocascientific.com The covalent attachment of the Cy5 label is stable and generally does not interfere with the hybridization properties of the nucleic acid. mirusbio.com For example, Cy5-labeled single-stranded oligonucleotides have been used as probes to track the expression of specific proteins by binding to their corresponding mRNA in cells. science.gov While Cy5 is a popular choice, its sensitivity to ozone has led some researchers to explore more stable alternative dyes for microarray experiments.
Receptor-Ligand Binding Assays and High-Throughput Screening
Fluorescence-based methods provide a non-radioactive alternative for studying receptor-ligand interactions, which are central to drug discovery and high-throughput screening. nih.govcreative-bioarray.com In these assays, a fluorescently labeled ligand is used to monitor binding to its receptor. creative-bioarray.com Sulfo-Cy5 has been evaluated for its potential in such assays. In one study, researchers attempted to use Sulfo-Cy5 maleimide to label the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor (GPCR), to detect conformational changes upon ligand binding. mpg.de However, the fluorescence of the Sulfo-Cy5 conjugate did not change in response to either an agonist or an antagonist, in contrast to other environmentally sensitive dyes tested. mpg.de
| Dye Tested on A2AARL225C | Ligand-Induced Fluorescence Change | Source |
| Sulfo-Cy5 | No response | mpg.de |
| Cy3 | No response | mpg.de |
| TMR-5 | No response | mpg.de |
| Bimane | 10% intensity change | mpg.de |
| DyeC | 20% intensity change and 5-nm spectral shift | mpg.de |
Despite this result for that specific GPCR, Cy5.5 (a related cyanine (B1664457) dye) conjugated to a neurotensin (B549771) (NT) peptide was successfully used in a competitive binding assay. nih.gov The DOTA-NT-Cy5.5 probe showed a high binding affinity to the neurotensin receptor 1 (NTR1), demonstrating that cyanine dye conjugates can be effective tools for quantifying receptor-ligand interactions. nih.gov
In Vitro Enzyme Activity Monitoring and Inhibition Assays
Monitoring enzyme activity is fundamental to biochemical research and drug development. medchemexpress.com Quenched activity-based probes (qABPs) are powerful tools for this purpose, often employing a fluorophore-quencher pair. The probe is non-fluorescent until it reacts with its target enzyme, which cleaves the quencher and releases the fluorophore, resulting in a detectable signal.
A recent study detailed the development of a qABP to measure the activity of Granzyme B (GzmB), an enzyme involved in the immune response to tumors. biorxiv.org The probe, Cy5-IEPCyaPhP-QSY21, incorporated a Sulfo-Cy5 fluorophore and a QSY21 quencher. biorxiv.org This probe was designed to be highly selective and to react rapidly with active GzmB. Upon cleavage by the enzyme, the probe produced a strong near-infrared fluorescence signal. This tool was sensitive enough to measure GzmB activity in complex biological samples and even in living mice, demonstrating the potential to use such probes to assess tumor response to immunotherapy. biorxiv.org
Development of Fluorescent Biosensors for Cellular Probes
The development of targeted fluorescent biosensors is a cornerstone of modern cellular research, enabling the visualization and tracking of specific biomolecules and cellular processes. Sulfo-Cy5-Mal, a water-soluble and hydrophilic cyanine dye, serves as a critical component in the creation of these probes. lumiprobe.com Its maleimide functional group allows for covalent conjugation to thiol groups (-SH) present in cysteine residues of proteins and peptides, creating stable, fluorescently labeled biomolecules. lumiprobe.com This thiol-reactive chemistry is a fundamental attribute for designing specific cellular probes. lumiprobe.com
The primary application of Sulfo-Cy5-Mal in this context is to label targeting moieties, such as antibodies or specific peptides, that can then act as biosensors. lumiprobe.comlumiprobe.com These labeled molecules can selectively bind to their targets within a complex biological environment, and the bright, far-red fluorescence of the Sulfo-Cy5 dye allows for sensitive detection and imaging. broadpharm.comaxispharm.com The spectral properties of Sulfo-Cy5 are well-suited for biological imaging, with an excitation maximum around 646 nm and an emission maximum near 662 nm, which helps to minimize background autofluorescence from cells and tissues. broadpharm.comantibodies.com
A notable example of its use is in the creation of bimodal theranostic conjugates for targeting prostate-specific membrane antigen (PSMA) on cancer cells. In one study, a polypeptide-based molecular platform was synthesized, incorporating a PSMA-targeting ligand, a cytotoxic drug (docetaxel), and Sulfo-Cy5 as the fluorescent label. nih.gov The resulting conjugate allowed for the fluorescent staining and imaging of PSMA-positive cancer cells, demonstrating the utility of Sulfo-Cy5 in creating probes for targeted cellular analysis. nih.gov
Another research application involved labeling a self-assembling protein nanoparticle (T22-GFP-H6), which targets the CXCR4 receptor, with Sulfo-Cy5. researchgate.net This allowed researchers to track the internalization of the nanoparticles in CXCR4-positive cells using flow cytometry and to study their biodistribution in animal models. researchgate.net Such studies are crucial for understanding the cellular uptake and trafficking of nanoparticle-based delivery systems.
Table 1: Spectroscopic Properties of Sulfo-Cy5-Mal
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 646 nm | broadpharm.comantibodies.com |
| Maximum Emission Wavelength (λem) | 662 nm | broadpharm.comantibodies.com |
| Molar Extinction Coefficient | 271,000 M-1cm-1 | broadpharm.comantibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | broadpharm.comantibodies.com |
| Solubility | Water, DMSO, DMF | broadpharm.comantibodies.com |
Ex Vivo Tissue Analysis and Organoid Imaging
The application of Sulfo-Cy5-Mal extends from two-dimensional cell cultures to more complex, physiologically relevant models like ex vivo tissue slices and three-dimensional (3D) organoids. nih.govfrontiersin.org These models preserve much of the native cellular architecture and microenvironment, offering a more accurate platform for studying cellular behavior and the effects of targeted agents.
Fluorescent probes constructed with Sulfo-Cy5-Mal are instrumental in imaging these complex structures. High-contrast imaging of cellular features within thick tissue samples is possible due to the dye's emission in the far-red spectrum, which allows for deeper tissue penetration compared to dyes in the blue or green range. axispharm.comnih.govmdpi.com
In the context of ex vivo tissue analysis, Sulfo-Cy5-labeled probes can be used to identify and quantify the distribution of specific cellular targets. For instance, after in vivo administration of a Sulfo-Cy5-labeled nanoparticle, tissues can be explanted and analyzed to determine the precise location and accumulation of the probe in target organs versus non-target organs. researchgate.net A study on CXCR4-targeted nanoparticles labeled with Sulfo-Cy5 revealed that the fluorescent tag altered the biodistribution, leading to accumulation in the liver and kidneys while reducing tumor targeting. researchgate.net This highlights the importance of such ex vivo analysis in evaluating the performance and fate of targeted nanomedicines.
For organoid imaging, Sulfo-Cy5-labeled molecules can be used to visualize specific cell populations or track dynamic processes within the 3D structure. For example, patient-derived tumor organoids can be treated with fluorescently labeled drugs or antibodies to assess target engagement and response. frontiersin.org The ability to stain organoids with probes like the Sulfo-Cy5-PSMA conjugate and subsequently image them via fluorescence microscopy provides critical insights into the heterogeneity of target expression and drug penetration. nih.gov This methodology is valuable for preclinical drug development and personalized medicine research. frontiersin.org
Table 2: Research Findings Using Sulfo-Cy5-Labeled Probes
| Research Area | Probe | Key Finding | Reference |
| Cancer Cell Targeting | Sulfo-Cy5 conjugated to a PSMA-targeting polypeptide platform | The conjugate successfully stained PSMA-positive prostate cancer cells, demonstrating its utility for targeted imaging. | nih.gov |
| Nanoparticle Biodistribution | Sulfo-Cy5 labeled CXCR4-targeting protein nanoparticles (T22-GFP-H6-S-Cy5) | Labeling with Sulfo-Cy5 altered the nanoparticle's biodistribution, decreasing tumor accumulation and increasing uptake in the liver and kidneys. | researchgate.net |
| Cellular Uptake Analysis | T22-GFP-H6-S-Cy5 nanoparticles | The fluorescent probe enabled monitoring of nanoparticle internalization in CXCR4-positive cells via flow cytometry. | researchgate.net |
Advanced Methodological Considerations for Research Applications
Strategies for Minimizing Non-Specific Binding and Background Signal
A primary challenge in fluorescence-based assays is the reduction of non-specific binding and background noise, which can obscure the desired signal. The far-red emission of Sulfo-Cy5, typically around 662 nm, is inherently advantageous as it minimizes autofluorescence from biological samples. syronoptics.com However, additional strategies are often necessary for optimal signal-to-noise ratios.
Common Strategies to Reduce Background Fluorescence:
| Strategy | Description | Application Notes |
| Blocking Agents | Pre-treating samples with proteins like bovine serum albumin (BSA) or casein can block sites prone to hydrophobic interactions, a common cause of non-specific binding. nicoyalife.com | Concentrations of 1-5% BSA are typically effective. |
| Washing Steps | Thorough washing of the sample with a buffered saline solution, such as PBS, after labeling helps to remove unbound fluorophores. thermofisher.com | Performing 2-3 wash cycles is a standard practice. thermofisher.com |
| Optimizing Dye Concentration | Using the minimal effective concentration of the Sulfo-Cy5-Mal conjugate ensures bright, specific signals while minimizing excess background from unbound dye. thermofisher.com | Titration experiments are recommended to determine the optimal concentration for specific experimental conditions. thermofisher.com |
| Use of Additives | Non-ionic surfactants like Tween 20 can be added to buffers to disrupt hydrophobic interactions. nicoyalife.com Phosphorothioate oligodeoxynucleotides (PS-ODN) have been shown to suppress the non-specific binding of Cy5 conjugates to monocytes by blocking the CD64 receptor. nih.govgoogle.com | Low concentrations of Tween 20 are usually sufficient. nicoyalife.com PS-ODN can be a cost-effective reagent to prevent this specific type of non-specific binding. nih.gov |
| Instrumental Adjustments | Utilizing high-quality optical filters specific for Cy5's excitation and emission wavelengths (approx. 646 nm and 662 nm, respectively) is crucial for blocking unwanted light and reducing background noise. optolongfilter.comibiantech.comsantiago-lab.com | Proper microscope configuration and alignment of filters and mirrors are essential for separating excitation and emission light effectively. optolongfilter.com |
Furthermore, a technique known as fluorescence background quenching has been explored. This involves using a quencher dye that can accept energy from the excited Cy5, thereby reducing its fluorescence emission. In one study, an azide-containing Cy5 dye was used for neuronal tracing, and a Cy7 quencher dye was subsequently administered to quench the non-specific background signal, resulting in a significant increase in the signal-to-background ratio. nih.gov
Purification and Quality Control Methodologies for Sulfo-Cy5-Mal Conjugates
Following the conjugation of Sulfo-Cy5-Mal to a biomolecule, purification is a critical step to remove unreacted dye, which can otherwise contribute to background signal and interfere with quantification. The choice of purification method depends on the properties of the labeled molecule. ibiantech.comsantiago-lab.comantibodies.com
Common Purification and Quality Control Techniques:
| Method | Principle | Suitability |
| Gel Filtration Chromatography | Separates molecules based on size. Larger conjugates elute before smaller, unreacted dye molecules. | Widely used for purifying labeled proteins and other macromolecules. ibiantech.comantibodies.comlumiprobe.com |
| Dialysis | Uses a semi-permeable membrane to separate the large conjugate from the small, free dye. | Recommended for maleimides with good aqueous solubility, such as Sulfo-Cy5-Mal. lumiprobe.com |
| High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation based on properties like hydrophobicity or charge. | Often used for quality control to assess the purity of the conjugate and can also be used for purification. lumiprobe.comgoogle.com |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of molecules, confirming the successful conjugation and providing information on the dye-to-biomolecule ratio. | Used in conjunction with HPLC (HPLC-MS) for comprehensive quality control. google.comnih.gov |
| UV-Vis Spectroscopy | Measures the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5) to determine the degree of labeling (DOL). aatbio.com | A standard method for quantifying the amount of dye conjugated to a protein. aatbio.com |
The water solubility of Sulfo-Cy5-Mal, due to its sulfonate groups, simplifies purification processes, particularly when using aqueous-based methods like dialysis and gel filtration. santiago-lab.comlumiprobe.com For quality control, a combination of HPLC and mass spectrometry is often employed to ensure the purity and identity of the final conjugate. google.com
Quantitative Fluorescence Imaging and Advanced Data Analysis Protocols
Sulfo-Cy5-Mal is well-suited for quantitative fluorescence imaging due to the high fluorescence intensity and photostability of the Cy5 dye. syronoptics.com Quantitative analysis involves accurately measuring the fluorescence intensity to determine the concentration or localization of the labeled target.
To achieve reliable quantitative data, several factors must be considered. This includes correcting for background fluorescence by subtracting the signal from a control region or a sample without the fluorescent probe. thermofisher.com Normalizing the fluorescence intensity, for instance, by expressing it as a fold-change relative to a control, can account for variations in experimental conditions.
Advanced data analysis protocols may involve sophisticated image processing algorithms to segment regions of interest, quantify fluorescence intensity, and perform statistical analysis. For in vivo imaging, quantitative analysis can be performed by measuring the fluorescence intensity of different tissue sites to determine the distribution of the dye-labeled molecule. targetmol.com
Integration with Microfluidic and Lab-on-a-Chip Systems
The properties of Sulfo-Cy5-Mal and its conjugates are advantageous for use in microfluidic and lab-on-a-chip systems. nih.gov These miniaturized platforms offer benefits such as high throughput, low sample consumption, and precise control over experimental conditions. nih.gov
Sulfo-Cy5 labeled probes have been utilized in various lab-on-a-chip applications. For example, Cy5-labeled RNA probes have been used in a microfluidic platform to screen for inhibitors of RNA-protein binding. nih.gov In another application, Cy5 was used as a FRET acceptor in an optofluidic laser system developed on a chip. ku.edu.tr The ability to perform multi-color detection on a chip has been demonstrated using Cy3 and Cy5 dyes, which were excited by two different lasers and their emissions detected at separate wavelengths. nih.gov
Correlative Light and Electron Microscopy (CLEM) Approaches with Labeled Targets
Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence microscopy (for identifying specific molecules) and electron microscopy (for high-resolution structural information). frontiersin.orgnih.gov Sulfo-Cy5 labeled targets can be used in CLEM protocols to first identify the location of a protein of interest using fluorescence microscopy. Subsequently, the same sample is processed for electron microscopy to visualize the ultrastructure of that specific location. frontiersin.orgnih.gov
For instance, dendrites in the rat neostriatum have been immunolabeled with Cy5 to detect a specific transporter. frontiersin.orgnih.gov After fluorescence imaging, the immunoreactivity was further developed for visualization by focused ion-beam scanning electron microscopy (FIB-SEM). frontiersin.orgnih.gov In another approach, nanoparticles conjugated to a red fluorophore (Alexa 647, with similar spectral properties to Cy5) were used for correlative imaging, where the fluorescence image was correlated with the cathodoluminescence image obtained in a scanning electron microscope (SEM). researchgate.net Researchers have also developed probes where a Cy5 label for fluorescence imaging is combined with a small molecule peroxidase (Fe-TAML) for subsequent electron microscopy detection. biorxiv.org
A key consideration in CLEM is the potential for the fluorescence signal to be degraded by the electron beam. researchgate.net However, the stable nature of Cy5 dyes contributes to their suitability for such correlative studies.
Development of Dual-Modality Probes (e.g., Fluorescence and PET Imaging)
The development of dual-modality probes that combine fluorescence imaging with another imaging modality, such as Positron Emission Tomography (PET), is a growing area of research. Sulfo-Cy5 is a valuable component in such probes, providing the optical signal for high-resolution surface imaging or fluorescence-guided surgery, while the PET component allows for deep-tissue, whole-body imaging. snmjournals.orgresearchgate.net
Several studies have reported the successful creation of dual-modality probes using Sulfo-Cy5 or its derivatives. For example, a dual-modality linker was developed to attach both Sulfo-Cy5 and an 18F-radioisotope to an antibody fragment for immunoPET and fluorescence imaging of prostate cancer. snmjournals.org In another study, a dual-modality probe targeting the neurotensin (B549771) receptor was created using a Sulfo-Cy5.5 dye. mdpi.com Similarly, a cathepsin B activity-based probe was labeled with 68Ga and a sulfo-cy5.5 for PET and fluorescence imaging of arthritis. e-century.us These probes enable a comprehensive assessment, from non-invasive whole-body scans to detailed intra-operative visualization. snmjournals.org
Theoretical and Computational Studies of Sulfo Cy5 Mal Systems
Quantum Chemical Calculations of Electronic Structure and Photophysics
Quantum chemical calculations are essential for understanding the fundamental electronic and photophysical properties of Sulfo-Cy5-Mal. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are widely used to model the behavior of cyanine (B1664457) dyes. mdpi.comrsc.org
DFT is employed to optimize the ground-state geometry of the dye, providing a stable, low-energy structure. nih.gov Subsequent TDDFT calculations on this optimized geometry can then predict the vertical excitation energies, which correspond to the absorption maxima (λmax) observed in experimental UV-visible spectra. mdpi.commdpi.com The accuracy of these predictions is highly dependent on the choice of the DFT functional and the basis set used in the calculation. mdpi.comacs.org For cyanine dyes, various functionals have been benchmarked, with modern functionals showing improved accuracy in predicting excitation energies to within 0.10–0.36 eV of experimental values. acs.org
These calculations reveal that the primary electronic transition responsible for the intense absorption of Sulfo-Cy5 is a π-π* transition, localized along the polymethine chain that connects the two indole (B1671886) rings. The length and conformation of this chain are critical determinants of the absorption and emission wavelengths. rsc.org The sulfonate groups on the indole rings primarily enhance water solubility and have a secondary, often modest, effect on the electronic structure.
Key photophysical parameters that can be estimated through quantum chemical calculations include:
Absorption Maxima (λabs): Calculated from the energy difference between the ground state (S0) and the first excited singlet state (S1).
Emission Maxima (λem): Calculated after optimizing the geometry of the first excited state (S1).
Oscillator Strength (f): A measure of the probability of an electronic transition, which correlates with the intensity of the absorption band.
Quantum Yield (ΦF): While direct calculation is complex, theoretical models can help understand factors that lead to non-radiative decay pathways (e.g., internal conversion, intersystem crossing), which compete with fluorescence and lower the quantum yield.
The table below summarizes typical parameters investigated in quantum chemical calculations of cyanine dyes like Sulfo-Cy5.
| Parameter | Typical Computational Method | Significance |
| Ground State Geometry | DFT (e.g., B3LYP, PBE0) | Provides the most stable 3D structure of the molecule. rsc.orgnih.gov |
| Vertical Absorption Energy | TDDFT | Predicts the wavelength of maximum light absorption. mdpi.comacs.org |
| Excited State Geometry | TDDFT | Determines the geometry of the molecule after absorbing a photon, influencing emission properties. mdpi.com |
| Fluorescence Energy | TDDFT | Predicts the wavelength of maximum fluorescence emission. mdpi.com |
| Molecular Orbitals (HOMO/LUMO) | DFT | Visualizes the electron density distribution and identifies the orbitals involved in the electronic transition. nih.gov |
This table is interactive. Click on the headers to learn more about each parameter.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
While quantum mechanics describes the dye itself, molecular dynamics (MD) simulations are used to study how Sulfo-Cy5-Mal interacts with large biomolecules like proteins and nucleic acids over time. nih.govnih.gov These simulations treat atoms and bonds as classical particles and springs, governed by a set of parameters known as a force field. This approach allows for the simulation of large systems containing tens of thousands of atoms, providing dynamic insights into the binding process. nih.gov
When Sulfo-Cy5-Mal is conjugated to a biomolecule, such as an antibody or a peptide, MD simulations can model several key aspects:
Binding Site Analysis: Simulations can reveal the specific amino acid residues that interact with the dye. For cyanine dyes, binding often occurs in hydrophobic pockets of proteins like albumin. thno.org
Conformational Changes: MD can show how the protein or the dye changes its shape upon binding. The interaction with a protein can restrict the rotational freedom of the cyanine dye's polymethine chain, which can lead to an enhancement of its fluorescence quantum yield. thno.org
Stability of the Conjugate: Simulations can assess the stability of the dye-biomolecule complex by calculating interaction energies and monitoring the distance and orientation between the dye and the biomolecule over the course of the simulation. thno.orgnih.gov
For example, MD simulations of cyanine dyes interacting with bovine serum albumin (BSA) have shown that the dye can be positioned within specific domains of the protein. thno.org The stability of these interactions can be semi-quantitatively assessed by monitoring the root-mean-square deviation (RMSD) of the dye's position over simulation time, with a stable system reaching an equilibrium state. thno.org Such simulations are crucial for understanding how the local environment of the biomolecule influences the photophysical properties of the attached Sulfo-Cy5 dye. fu-berlin.deresearchgate.netrsc.org
Computational Modeling of Conjugation Efficiency and Selectivity
The utility of Sulfo-Cy5-Mal as a labeling agent depends on the efficiency and selectivity of its maleimide (B117702) group's reaction with thiol groups (e.g., from cysteine residues in proteins). Computational methods, particularly DFT, can be used to model this thiol-Michael addition reaction. rsc.orgresearchgate.net
These models can calculate the reaction energy profiles, including the energies of reactants, transition states, and products. This allows for the investigation of factors that influence the reaction kinetics: rsc.orgresearchgate.net
Reaction Mechanism: The reaction can proceed through different mechanisms (e.g., base-initiated, nucleophile-initiated) depending on the solvent, pH, and presence of catalysts. Computational models can elucidate the most favorable pathway. rsc.org
Influence of pH: The reaction rate is highly dependent on the deprotonation of the thiol to the more nucleophilic thiolate anion. The pKa of the thiol, which can be influenced by its local environment, is a key parameter that can be studied computationally. nih.gov
Selectivity: In a protein with multiple cysteine residues, achieving selective labeling at a specific site is often desired. Computational models can help predict the relative reactivity of different thiols based on their accessibility and local electrostatic environment.
Kinetic modeling based on computed energy barriers can predict reaction rates under various conditions. rsc.org This information is valuable for optimizing experimental labeling protocols to maximize the yield of the desired conjugate while minimizing side reactions. For instance, studies have shown how the choice of solvent and initiator directly influences the reaction kinetics and mechanism. rsc.orgresearchgate.net
The following table outlines key aspects of modeling the thiol-maleimide conjugation reaction.
| Aspect Modeled | Computational Approach | Insights Gained |
| Reaction Energy Profile | DFT | Determines the activation energy and overall thermodynamics of the conjugation reaction. rsc.org |
| Role of Solvent and pH | DFT with Continuum Solvation Models | Predicts how reaction conditions affect the rate and mechanism. rsc.orgnih.gov |
| Thiol Reactivity (pKa) | QM/MM or Cluster Models | Helps understand the selectivity of labeling among different cysteine residues in a protein. |
| Kinetic Modeling | Transition State Theory | Predicts reaction rates and helps optimize conjugation protocols. rsc.org |
This interactive table provides details on computational approaches to studying conjugation chemistry.
In Silico Design of Novel Sulfo-Cy5-Mal Derivatives with Enhanced Properties
A significant advantage of computational modeling is its application in the in silico design of new molecules. rsc.orgabap.co.in By modifying the structure of Sulfo-Cy5-Mal computationally and predicting the properties of the resulting derivatives, researchers can screen many potential candidates before undertaking expensive and time-consuming synthesis. mdpi.comrsc.orgacs.org
The goals of such design efforts can be diverse:
Tuning Photophysical Properties: Modifications to the polymethine bridge (e.g., changing its length or adding cyclic structures) can systematically shift the absorption and emission wavelengths. rsc.org Altering the end groups (the indole rings) can also fine-tune these properties.
Improving Quantum Yield: Computational screening can identify modifications that reduce non-radiative decay pathways, for example, by increasing the rigidity of the polymethine chain to prevent photoisomerization.
Enhancing Stability: The chemical stability of the dye or the maleimide-thiol linkage can be assessed. For instance, the susceptibility of the succinimide (B58015) ring in the conjugate to hydrolysis, which can stabilize the linkage against reverse thiol exchange, can be modeled. acs.org
Modulating Solubility and Binding: The number and position of sulfonate groups can be altered to optimize water solubility or to introduce new interaction sites for biomolecular binding.
This rational design process often involves a feedback loop between computational prediction and experimental validation. rsc.orgcity.ac.uk A library of virtual derivatives is created, their properties are calculated, and the most promising candidates are synthesized and tested. The experimental results are then used to refine the computational models, leading to more accurate predictions in the next design cycle. mdpi.comresearchgate.net
Challenges, Limitations, and Future Directions in Sulfo Cy5 Mal Research
Strategies for Enhanced Photostability and Resistance to Photobleaching
The utility of Sulfo-Cy5-Maleimide in demanding fluorescence applications is often limited by its susceptibility to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce upon prolonged exposure to excitation light. Research has focused on several strategies to enhance the photostability of cyanine (B1664457) dyes like Sulfo-Cy5.
One prominent strategy involves the covalent attachment of triplet-state quenchers (TSQs). pnas.orgresearchgate.net The excited triplet state of a fluorophore is a major precursor to photobleaching and the generation of reactive oxygen species (ROS). pnas.orgresearchgate.net By covalently linking a TSQ such as cyclooctatetraene (B1213319) (COT) to the cyanine dye, the non-emissive triplet state can be rapidly quenched, returning the dye to its ground state and thus reducing the likelihood of photobleaching. pnas.orgresearchgate.netresearchgate.net Studies have shown that this intramolecular photostabilization can significantly enhance the photostability of Cy5 dyes. researchgate.net For instance, COT-conjugated cyanine dyes have demonstrated substantial improvements in photostability, enabling longer imaging times. pnas.org
Another approach to improve photostability is the addition of antifading agents to the imaging medium. researchgate.net These agents can include antioxidants like ascorbic acid and n-propyl gallate, or triplet state quenchers like mercaptoethylamine (MEA). researchgate.net These molecules work by scavenging reactive oxygen species or directly quenching the dye's triplet state. researchgate.net
Furthermore, structural modifications to the cyanine dye itself can impact its photostability. The introduction of sulfonate groups, as in Sulfo-Cy5, not only enhances water solubility but can also contribute to improved photostability by reducing dye aggregation, a factor that can accelerate photobleaching. researchgate.net Research into novel asymmetric cyanine dyes has also shown that modifications, such as the inclusion of N-benzyl and N-sulfo groups, can lead to greater photostability compared to other derivatives. researchgate.netjlu.edu.cn
It is also important to note that photobleaching can sometimes lead to the formation of new fluorescent species. For example, under certain conditions, Cy5 can undergo photoconversion to a Cy3-like species, a phenomenon that can complicate data interpretation in multicolor imaging experiments. acs.orgresearchgate.net Understanding the mechanisms of both photobleaching and photoconversion is crucial for designing more robust fluorescent probes. acs.orgresearchgate.netmdpi.com
Overcoming Phototoxicity for Prolonged Live-Cell Imaging
Phototoxicity is a significant hurdle in long-term live-cell imaging, where the light used to excite fluorescent probes can induce cellular damage and alter normal biological processes. nih.govrsc.org This phenomenon is often mediated by the generation of reactive oxygen species (ROS) by the excited fluorophore, which can damage cellular components, particularly mitochondria. nih.govrsc.orgnih.gov
A primary strategy to combat the phototoxicity of cyanine dyes like Sulfo-Cy5 is the covalent conjugation of triplet-state quenchers (TSQs), such as cyclooctatetraene (COT). pnas.orgnih.govrsc.org The triplet state of the dye is a key intermediate in the formation of ROS. pnas.orgresearchgate.net By quenching this state, COT-conjugated dyes significantly reduce ROS production and, consequently, phototoxicity. researchgate.netnih.gov For example, COT-conjugated mitochondrial probes have been shown to cause remarkably low photodynamic damage, enabling extended time-lapse imaging of sensitive structures like mitochondrial cristae. nih.govrsc.org Interestingly, not all TSQs are equally effective at reducing phototoxicity; while nitrobenzene (B124822) can reduce photobleaching, it does not appear to alleviate photodamage to the same extent as COT. researchgate.net
Another approach involves modulating the counterion paired with the cyanine dye. nih.gov The choice of anion can influence the frontier molecular orbital energy levels of the dye, which in turn can affect its phototoxic potential. nih.gov By selecting appropriate counterions, it is possible to tune the dye to be less toxic for imaging applications. nih.gov
The addition of external antioxidants or ROS scavengers to the imaging media can also mitigate phototoxicity. pnas.org Compounds like a water-soluble vitamin E analogue (Trolox) can be used to reduce the rate of ROS production by the fluorophore. pnas.orgresearchgate.net
The development of fluorophores with intrinsically lower phototoxicity is an ongoing area of research. This includes creating dyes that are less prone to entering the triplet state or that have a reduced capacity to generate ROS upon excitation. By focusing on these strategies, researchers aim to develop probes that allow for prolonged and minimally invasive imaging of live cells.
Development of Activatable or Photocleavable Sulfo-Cy5-Mal Probes
To improve the specificity and utility of fluorescent labeling, researchers are developing activatable and photocleavable probes based on the Sulfo-Cy5-Maleimide scaffold. These "smart" probes are designed to change their fluorescent properties in response to specific biological events or external stimuli.
Activatable Probes: These probes are initially in a "dark" or non-fluorescent state and become fluorescent only upon reacting with their target. This "turn-on" mechanism significantly enhances the signal-to-noise ratio by reducing background fluorescence from unbound probes. One strategy for creating such probes involves leveraging the fluorescence quenching ability of the maleimide (B117702) group itself. acs.org In its unreacted state, the maleimide can quench the fluorescence of the nearby Cy5 dye. Upon reaction with a thiol-containing target molecule, this quenching effect is relieved, leading to a "turn-on" of fluorescence.
Photocleavable Probes: These probes incorporate a light-sensitive linker between the Sulfo-Cy5-Maleimide moiety and the targeting molecule. This allows for the controlled release of the fluorescent label or the labeled biomolecule upon irradiation with a specific wavelength of light. nih.gov This technology has applications in various areas, including the controlled release of therapeutic agents and in advanced microscopy techniques. For instance, photocleavable linkers can be used in protein kinase assays to release peptide substrates for analysis by mass spectrometry after a kinase reaction. nih.gov Researchers have designed and synthesized novel photocleavable cross-linkers based on structures like sulfo-SMCC (sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to create these light-sensitive bioconjugates. nih.gov Additionally, photocleavable biotin (B1667282) probes are also being developed. axispharm.com
The development of both activatable and photocleavable Sulfo-Cy5-Mal probes represents a significant step towards more sophisticated and controlled biological imaging and manipulation.
Advancement in Targeting Specificity and Signal-to-Noise Ratio for Complex Biological Systems
Achieving high targeting specificity and a strong signal-to-noise ratio (SNR) is paramount for the successful application of Sulfo-Cy5-Mal in complex biological environments. Several strategies are being pursued to enhance these critical parameters.
One approach to improve targeting specificity is the use of highly selective binding agents. For example, nanobodies, which are small, single-domain antibody fragments, can be conjugated to Sulfo-Cy5 to create highly specific probes for in vivo imaging. acs.org The choice of fluorophore and its physicochemical properties, such as charge, can significantly impact the pharmacokinetic profile and tumor-targeting ability of these nanobody-based tracers. acs.org
To enhance the signal-to-noise ratio, researchers are developing methods for signal amplification. One such strategy involves the use of multivalent peptide tags, such as the ALFA-tag system. mdc-berlin.denih.gov In this method, a protein of interest is tagged with multiple ALFA peptides. A fluorescently labeled nanobody that recognizes the ALFA tag can then bind to these multiple sites, leading to a significant amplification of the fluorescent signal. mdc-berlin.denih.gov This approach has been shown to achieve a notable enhancement in far-red signal intensity in confocal microscopy. mdc-berlin.denih.gov
Another critical factor influencing SNR is the background fluorescence from unbound probes. The development of activatable or "turn-on" probes, as discussed previously, directly addresses this issue by ensuring that only the target-bound probes are fluorescent. Furthermore, computational methods are being explored to improve SNR. For instance, simulations have suggested that the faster diffusion of smaller, unbound background fluorophores can be leveraged to enhance the SNR of larger, target-bound molecules. biorxiv.org
The following table summarizes strategies to improve targeting specificity and signal-to-noise ratio:
| Strategy | Mechanism | Key Benefit |
| High-Affinity Targeting Moieties | Use of selective binders like nanobodies. acs.org | Enhanced specificity for the target molecule. |
| Signal Amplification Systems | Multivalent tagging (e.g., ALFA-tag) to recruit multiple fluorophores. mdc-berlin.denih.gov | Increased signal intensity from the target. |
| Activatable Probes | Fluorescence is "turned on" only upon binding to the target. | Reduced background from unbound probes. |
| Computational Analysis | Leveraging differences in diffusion speed between bound and unbound probes. biorxiv.org | Improved SNR through post-acquisition processing. |
| Fluorophore Modification | Sulfonation to increase hydrophilicity and reduce aggregation. researchgate.net | Lower non-specific binding and better signal quality. |
These advancements are crucial for enabling the sensitive and specific detection of biomolecules in the intricate and crowded environment of living cells and tissues.
Emerging Conjugation Chemistries and Orthogonal Labeling Strategies
The maleimide-thiol reaction is a cornerstone of bioconjugation, but the field is continually evolving with the development of new chemistries and strategies to create more complex and functional bioconjugates. acs.orgresearchgate.net These emerging techniques offer alternatives and complementary approaches to traditional maleimide chemistry, enabling more precise control over labeling and the construction of multifunctional probes. gbibio.com
One significant area of development is click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). axispharm.com These reactions are highly efficient and specific, allowing for the conjugation of molecules in complex biological mixtures with minimal side reactions. Sulfo-Cy5 derivatives functionalized with alkynes or azides are available, enabling their use in click chemistry-based labeling strategies. axispharm.combroadpharm.com For instance, Sulfo-Cy5 azide (B81097) can be reacted with terminal alkynes via CuAAC or with strained cyclooctynes like DBCO in copper-free click reactions. axispharm.combroadpharm.com
Bioorthogonal chemistry , a broader category that includes click chemistry, focuses on reactions that can occur in living systems without interfering with native biochemical processes. This allows for the specific labeling of biomolecules in their natural environment. An example is the reaction between tetrazine and trans-cyclooctene (B1233481) (TCO), which boasts extremely fast reaction kinetics. axispharm.com Sulfo-Cy5-TCO derivatives are available for this type of rapid bioconjugation. axispharm.com
Orthogonal labeling strategies aim to label multiple targets within the same system independently. uni-muenchen.de This can be achieved by using multiple pairs of bioorthogonal reactions. For example, one could use a maleimide-thiol reaction to label one protein and a click reaction to label another, each with a different fluorescent dye. This allows for simultaneous visualization and analysis of multiple cellular components.
While maleimide chemistry is widely used, the stability of the resulting thio-succinimide linkage can be a concern in some applications. researchgate.netnih.gov This has spurred research into alternative reagents for cysteine modification that form more stable conjugates. nih.gov
The following table highlights some emerging conjugation chemistries:
| Chemistry | Reactive Groups | Key Features |
| Maleimide-Thiol | Maleimide + Thiol | Well-established, fast kinetics, but potential for reversibility. acs.orgnih.gov |
| Click Chemistry (CuAAC) | Alkyne + Azide (with Copper catalyst) | High efficiency and specificity. axispharm.com |
| Click Chemistry (SPAAC) | Strained Alkyne (e.g., DBCO) + Azide | Copper-free, biocompatible. broadpharm.com |
| Tetrazine Ligation | Tetrazine + Trans-cyclooctene (TCO) | Extremely fast kinetics. axispharm.com |
These advanced conjugation methods, often used in combination, are expanding the toolkit for creating sophisticated probes with Sulfo-Cy5-Mal, enabling more complex and informative biological experiments. gbibio.com
Integration with AI and Machine Learning for High-Throughput Assay Development
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing high-throughput screening (HTS) and analysis in fluorescence-based assays, including those utilizing Sulfo-Cy5-Mal. nih.govresearchgate.netardigen.com These computational tools are essential for managing and interpreting the vast and complex datasets generated by modern imaging technologies. ardigen.com
In high-content screening (HCS), where images of cells are analyzed to extract multiparametric data, AI and ML algorithms can automate image analysis, feature extraction, and sample clustering. ardigen.com This significantly reduces the time and cost of data analysis while improving the accuracy and objectivity of the results. ardigen.com For instance, ML models can be trained to identify specific cellular phenotypes or to quantify the binding of fluorescent ligands like a Sulfo-Cy5 labeled drug in live cells. frontiersin.org
AI is also being employed in the discovery and design of new fluorescent probes. nih.gov By training models on large datasets of known fluorophores, AI can predict the properties of novel compounds and screen virtual libraries to identify promising candidates with desired characteristics, such as high quantum yield or photostability. nih.gov
The synergy between fluorescent probes like Sulfo-Cy5-Mal and AI/ML is enabling the development of more powerful and predictive HTS assays. nih.govresearchgate.net This is particularly impactful in areas like drug discovery, where phenotypic screening can be used to identify new therapeutic candidates for complex diseases. nih.govresearchgate.net However, challenges remain, including the need for data standardization and the integration of imaging data with other -omics approaches. nih.govresearchgate.net
Applications of AI/ML in Fluorescence HTS:
Automated Image Analysis: Segmentation of cells and organelles, quantification of fluorescence intensity. ardigen.com
Phenotypic Profiling: Identifying cellular responses to stimuli based on morphological features. nih.govresearchgate.netardigen.com
Hit Identification: Recognizing patterns in large datasets to identify active compounds. nih.govresearchgate.net
Probe Design: Predicting the properties of new fluorophores and screening for optimal candidates. nih.gov
The continued development of AI and ML tools promises to further unlock the potential of fluorescent probes like Sulfo-Cy5-Mal in high-throughput biological research.
Q & A
Basic: What is the optimal protocol for conjugating Sulfo-Cy5-Mal to thiol-containing biomolecules?
Methodological Answer:
- Reaction Conditions: Adjust pH to 6.5–7.5 (phosphate or Tris buffers) to maximize maleimide-thiol reactivity while minimizing hydrolysis . Use a 5–10:1 molar ratio (dye:biomolecule) to ensure efficient labeling without excess unreacted dye .
- Purification: Post-reaction, remove unreacted dye via size-exclusion chromatography (SEC) or dialysis. Validate conjugation efficiency using SDS-PAGE with fluorescence imaging or absorbance spectroscopy (Cy5’s λmax ~650 nm) .
- Critical Note: Avoid prolonged incubation (>2 hours at 25°C) to prevent maleimide hydrolysis .
Advanced: How can steric hindrance be minimized when labeling small proteins or peptides with Sulfo-Cy5-Mal?
Methodological Answer:
- Linker Optimization: Introduce flexible PEG-based spacers between the dye and target molecule to reduce steric interference .
- Site-Specific Labeling: Use engineered cysteine residues at non-critical regions (e.g., protein termini) to ensure accessibility .
- Validation: Employ fluorescence correlation spectroscopy (FCS) to confirm dye accessibility and quantify labeling efficiency in structurally sensitive systems .
Basic: How do sulfonate groups in Sulfo-Cy5-Mal influence solubility, and what buffer conditions are optimal?
Methodological Answer:
- Solubility Mechanism: Sulfonate groups confer water solubility (>10 mg/mL in aqueous buffers), enabling direct use in biological systems without organic solvents .
- Buffer Compatibility: Use neutral to slightly basic buffers (pH 7.0–8.0) to maintain dye stability. Avoid high concentrations of reducing agents (e.g., DTT >1 mM), which may cleave maleimide-thiol bonds .
Advanced: What strategies ensure quantitative accuracy in FRET-based experiments using Sulfo-Cy5-Mal as an acceptor?
Methodological Answer:
- Donor-Acceptor Pairing: Pair with a donor dye (e.g., Cy3) with minimal spectral overlap. Validate Förster radius (R0) using reference standards .
- Control Experiments: Include donor-only and acceptor-only samples to correct for bleed-through and direct excitation.
- Data Normalization: Use ratiometric measurements (donor/acceptor intensity) to account for concentration variations .
Basic: How can researchers verify the absence of non-specific binding in live-cell imaging with Sulfo-Cy5-Mal?
Methodological Answer:
- Blocking Agents: Pre-treat cells with 1–5% BSA or 0.1 M glycine to block non-specific sites .
- Negative Controls: Use cells lacking thiol groups or incubated with unconjugated dye to identify background fluorescence .
- Wash Steps: Perform 3–5 washes with PBS + 0.1% Tween-20 to remove unbound dye .
Advanced: How should researchers address discrepancies in fluorescence intensity when comparing Sulfo-Cy5-Mal-labeled proteins across experimental replicates?
Methodological Answer:
- Standardization: Normalize fluorescence to protein concentration (e.g., via Bradford assay) and dye-to-protein ratio .
- Instrument Calibration: Use reference fluorophores (e.g., Cy5 standards) to calibrate detectors across experiments .
- Environmental Factors: Control for pH, temperature, and photobleaching by limiting light exposure and using antifade reagents .
Basic: What are the stability limits of Sulfo-Cy5-Mal under varying storage conditions?
Methodological Answer:
- Short-Term Storage: Store reconstituted dye at 4°C in the dark for ≤1 week.
- Long-Term Stability: Lyophilized powder is stable at –20°C for >2 years. Avoid freeze-thaw cycles .
- Decomposition Signs: Precipitation or color shift (blue to green) indicates hydrolysis or oxidation .
Advanced: Can Sulfo-Cy5-Mal be multiplexed with other near-infrared dyes without spectral interference?
Methodological Answer:
- Spectral Unmixing: Use dyes with non-overlapping emission spectra (e.g., Cy5.5 or IRDye 800CW) and validate via single-dye controls .
- Instrumentation: Equip microscopes with narrow-bandpass filters or spectral detectors to resolve overlapping signals .
- Mathematical Correction: Apply linear unmixing algorithms to raw data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
